
Pyroxychlor
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Description
Pyroxychlor is a fungicide, Bactericide, Wood Preservative.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing and characterizing Pyroxychlor in laboratory settings?
- Methodological Answer : this compound synthesis typically involves chlorination reactions under controlled conditions. Researchers should employ High-Performance Liquid Chromatography (HPLC) to verify purity (>95%) and Nuclear Magnetic Resonance (NMR) for structural confirmation. Reaction parameters (temperature, solvent polarity, and catalyst concentration) must be systematically optimized using Design of Experiments (DoE) principles to ensure reproducibility . For characterization, pair spectroscopic data (IR, UV-Vis) with computational simulations (DFT) to validate molecular geometry .
Q. How can researchers assess this compound’s stability under varying environmental conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing this compound to stressors (light, humidity, temperature). Use kinetic modeling (e.g., Arrhenius equation) to extrapolate degradation rates. Analytical techniques like Mass Spectrometry (MS) and X-ray Diffraction (XRD) are critical for identifying degradation byproducts and phase changes. Report stability data in tables comparing half-life (t₁/₂) across conditions (e.g., pH 3–9, 25–60°C) .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?
- Methodological Answer : Prioritize cell-based assays (e.g., MTT for cytotoxicity) and enzyme inhibition studies (e.g., IC₅₀ determination via spectrophotometry). Include positive/negative controls and dose-response curves. For mechanistic insights, combine these with fluorescence microscopy to track cellular uptake .
Advanced Research Questions
Q. How should researchers resolve contradictions in this compound’s reported mechanism of action across studies?
- Methodological Answer : Apply systematic contradiction analysis by comparing experimental conditions (e.g., cell lines, solvent systems) and assay protocols. Use meta-analysis frameworks to quantify heterogeneity (I² statistic). Validate hypotheses through orthogonal methods: e.g., if conflicting results arise from enzyme assays vs. whole-cell studies, perform knock-out models or isotopic labeling to isolate variables .
Q. What computational approaches enhance this compound’s structure-activity relationship (SAR) modeling?
- Methodological Answer : Combine molecular docking (AutoDock Vina) with molecular dynamics simulations (GROMACS) to predict binding affinities and conformational flexibility. Cross-validate with experimental IC₅₀ data to refine force fields. Highlight discrepancies in free energy calculations (ΔG) as areas for further investigation .
Q. How can researchers design experiments to identify this compound’s degradation pathways in complex matrices?
- Methodological Answer : Employ high-resolution LC-MS/MS with fragmentation patterns to trace degradation intermediates. Use isotope ratio mass spectrometry (IRMS) to distinguish biotic vs. abiotic pathways. Pair with multivariate statistical analysis (PCA) to correlate degradation kinetics with environmental factors (e.g., microbial activity, redox potential) .
Q. Data Analysis & Reporting
Q. What statistical models are appropriate for analyzing this compound’s synergistic effects in combination therapies?
- Methodological Answer : Use Bliss Independence or Chou-Talalay models to quantify synergy scores (Combination Index, CI). Include 3D surface plots to visualize dose-effect matrices. Address variability through bootstrapping or Monte Carlo simulations .
Q. How should researchers structure this compound’s ecotoxicity data for peer-reviewed publication?
- Methodological Answer : Organize data into tables with EC₅₀/LC₅₀ values for multiple species (e.g., Daphnia magna, Danio rerio). Apply OECD guidelines for acute/chronic toxicity testing. Include metadata on test conditions (water hardness, temperature) and statistical confidence intervals .
Q. Tables for Reference
Table 1 : Example Stability Data for this compound
Condition (pH, Temp) | Half-Life (t₁/₂, days) | Major Degradation Product |
---|---|---|
3.0, 25°C | 120 | This compound-diol |
7.4, 40°C | 45 | Chlorinated quinone |
9.0, 60°C | 12 | Dehydroxy derivative |
Table 2 : Synergy Analysis (Chou-Talalay Model)
Compound Pair | Combination Index (CI) | Interpretation |
---|---|---|
This compound + Drug A | 0.3 | Synergistic |
This compound + Drug B | 1.2 | Antagonistic |
Properties
CAS No. |
7159-34-4 |
---|---|
Molecular Formula |
C7H5Cl4NO |
Molecular Weight |
260.9 g/mol |
IUPAC Name |
2-chloro-6-methoxy-4-(trichloromethyl)pyridine |
InChI |
InChI=1S/C7H5Cl4NO/c1-13-6-3-4(7(9,10)11)2-5(8)12-6/h2-3H,1H3 |
InChI Key |
RPCKKUFLSMORHB-UHFFFAOYSA-N |
SMILES |
COC1=NC(=CC(=C1)C(Cl)(Cl)Cl)Cl |
Canonical SMILES |
COC1=NC(=CC(=C1)C(Cl)(Cl)Cl)Cl |
Appearance |
Solid powder |
Key on ui other cas no. |
7159-34-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Pyroxychlor; M 4109; M-4109; M4109; Nurelle; Dowco 269; Lorvek; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.